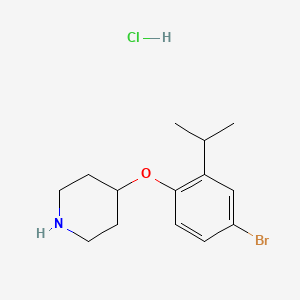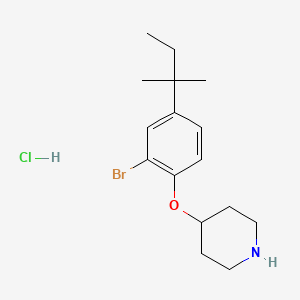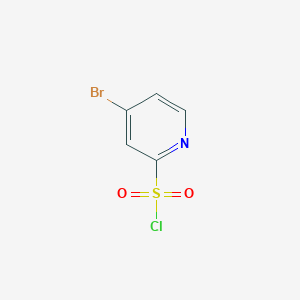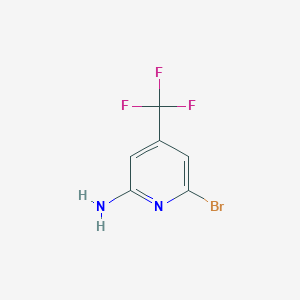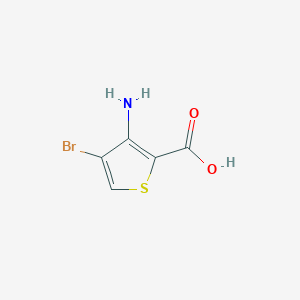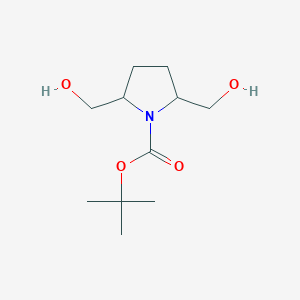
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” involves multiple steps . For instance, one method involves a reaction with triethylamine in dichloromethane at 20℃ . Another method involves a reaction with palladium on activated charcoal and hydrogen in methanol at 40℃ .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H21NO4 . Its average mass is 231.29 Da and its monoisotopic mass is 201.136490 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the conditions and reagents used. For instance, it can be used in the synthesis of novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties .
Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Asymmetric Synthesis
Tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate plays a crucial role in asymmetric synthesis, particularly in the creation of polyhydroxylated pyrrolidines, which are key intermediates for the synthesis of pyrrolidine azasugars. This process involves a series of reactions starting with protected D-tartarimide, leading to the synthesis of the desired pyrrolidine derivative with high diastereoselectivity and yield (Huang Pei-qiang, 2011).
Creation of Optically Active Bis-Heterocycles
Enantiomerically pure bis-heterocycles containing a proline moiety have been synthesized starting from tert-butyl derivatives. These compounds have potential in various chemical applications due to their specific structural and stereochemical configurations (A. Pieczonka et al., 2012).
Enantioselective Nitrile Anion Cyclization
The compound is used in enantioselective nitrile anion cyclization to synthesize N-tert-butyl disubstituted pyrrolidines. This method achieves high yield and enantioselectivity, making it practical for synthesizing chiral pyrrolidines used in various pharmaceutical and chemical applications (John Y. L. Chung et al., 2005).
Antiinflammatory Applications
Certain derivatives of this compound have been evaluated for their antiinflammatory and analgesic activities. They have shown potential as dual inhibitors of prostaglandin and leukotriene synthesis, which could be significant in medical research (H. Ikuta et al., 1987).
Synthesis of Polyfluoroalkylated Prolinols
The reduction of tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate leads to the synthesis of polyfluoroalkylated prolinols. These compounds have specific applications due to their unique structural properties and high diastereoselectivities (K. Funabiki et al., 2008).
Structural Studies
This compound has been synthesized and characterized through spectroscopic and X-ray diffraction studies, providing valuable information on its molecular structure and properties (S. Naveen et al., 2007).
Synthesis of Highly Strained Nitroxides
The compound is used in the synthesis of highly strained nitroxides, which are useful in biophysics, structural biology, and biomedical research due to their resistance to chemical reduction and unique redox properties (I. Zhurko et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is primarily used as a building block in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system as they mediate the action of acetylcholine, a neurotransmitter.
Mode of Action
The compound this compound interacts with its targets, the nicotinic acetylcholine receptors, by binding to the receptor sites. This binding can modulate the receptor’s activity, potentially enhancing cognition .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a key role in memory and learning. By modulating the activity of these receptors, the compound can influence these cognitive processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the nicotinic acetylcholine receptors. By binding to these receptors, it can influence their activity and thus affect the functioning of the cholinergic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the individual’s biochemistry. For instance, the compound is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.
properties
IUPAC Name |
tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722997 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-59-8 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



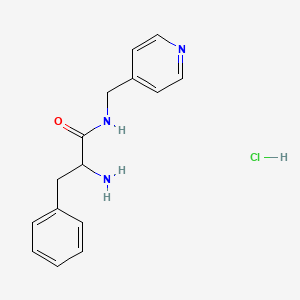
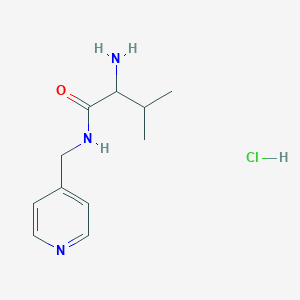

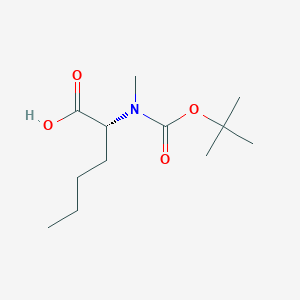
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
